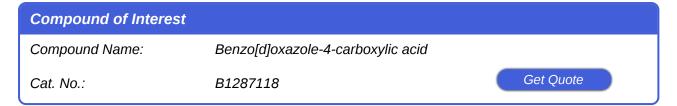


Spectroscopic Analysis of Benzo[d]oxazole-4carboxylic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **Benzo[d]oxazole-4-carboxylic acid**. While a complete, experimentally verified dataset for this specific molecule is not readily available in the public domain, this document outlines the predicted spectroscopic characteristics based on the analysis of its functional groups and data from closely related compounds. It also includes comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **Benzo[d]oxazole-4-carboxylic acid**. These predictions are derived from established principles of spectroscopy and data available for analogous benzoxazole and carboxylic acid derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data



Chemical Shift (δ)	Multiplicity	Number of Protons	Assignment
~13.0 - 11.0	Singlet (broad)	1H	-COOH
~8.5 - 8.0	Doublet	1H	H-5
~7.8 - 7.4	Triplet	1H	H-6
~7.4 - 7.0	Doublet	1H	H-7
~9.0 - 8.5	Singlet	1H	H-2

Note: The exact chemical shifts are dependent on the solvent used and the concentration of the sample.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~170 - 165	-СООН
~155 - 150	C-2
~150 - 145	C-7a
~145 - 140	C-3a
~130 - 125	C-6
~125 - 120	C-4
~120 - 115	C-5
~115 - 110	C-7

Note: The assignments are predictive and would require 2D NMR experiments for definitive confirmation.

Table 3: Predicted Infrared (IR) Spectroscopy Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad	O-H stretch (Carboxylic acid dimer)
~1710 - 1680	Strong	C=O stretch (Carboxylic acid)
~1620 - 1580	Medium	C=N stretch (Oxazole ring)
~1500 - 1400	Medium-Strong	Aromatic C=C stretches
~1320 - 1210	Strong	C-O stretch (Carboxylic acid)
~1250 - 1200	Medium	=C-O-C stretch (Oxazole ring)
~960 - 900	Broad, Medium	O-H bend (out-of-plane)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
163.03	[M] ⁺ (Molecular Ion)
145.02	[M - H ₂ O] ⁺
118.03	[M - COOH]+
90.03	[M - COOH - CO]+

Note: Fragmentation patterns can vary depending on the ionization method used.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.



Sample Preparation:

- Dissolve approximately 5-10 mg of **Benzo[d]oxazole-4-carboxylic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often suitable for carboxylic acids to observe the acidic proton.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.
- Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse sequence.
- Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A total of 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.
- Process the data by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals to determine the relative number of protons for each resonance.

¹³C NMR Acquisition:

- Switch the probe to the ¹³C frequency.
- Acquire a proton-decoupled ¹³C NMR spectrum.
- Typical parameters include a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Several thousand scans are often required to obtain a good signal-to-noise ratio.
- Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy



Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

- Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Record a background spectrum of the empty ATR accessory.
- Place a small amount of the solid Benzo[d]oxazole-4-carboxylic acid powder onto the ATR
 crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
- Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Sample Preparation (for ESI-MS):



• Prepare a dilute solution of **Benzo[d]oxazole-4-carboxylic acid** (typically 1-10 μg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

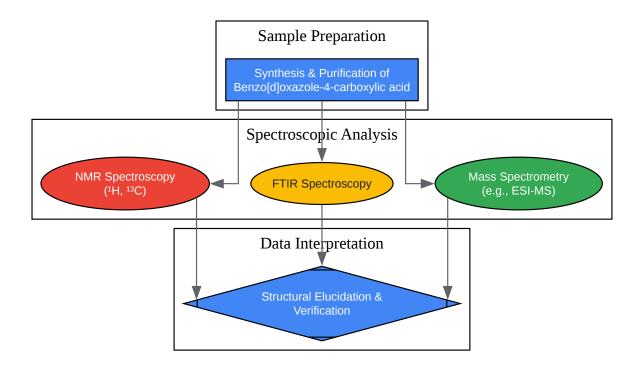
Data Acquisition (ESI-MS):

- Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 μ L/min).
- Acquire mass spectra in both positive and negative ion modes to determine which provides a better signal for the molecular ion.
- Typical ESI source parameters include a capillary voltage of 3-5 kV, a nebulizing gas pressure of 20-30 psi, and a drying gas temperature of 200-300 °C.
- For fragmentation analysis (MS/MS), select the molecular ion ([M+H]⁺ or [M-H]⁻) in the first mass analyzer and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.
- Analyze the resulting fragment ions in the second mass analyzer.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like **Benzo[d]oxazole-4-carboxylic acid**.





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Caption: General workflow for the spectroscopic characterization of **Benzo[d]oxazole-4-carboxylic acid**.

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